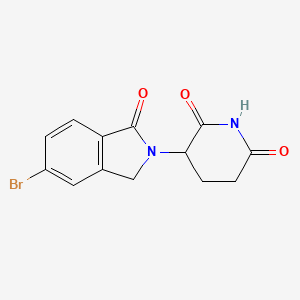
1lambda5-phospholan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Lambda-5-Phospholan-1-one (1L5P) is a cyclic, phosphonium-containing compound that has been studied for its potential applications in various scientific fields. 1L5P is a cyclic molecule composed of four carbon atoms, three nitrogen atoms, and a single phosphorus atom, and is considered to be a “building block” for the synthesis of other compounds. 1L5P has been studied for its potential to serve as a catalyst in organic synthesis and as a ligand in coordination chemistry. In addition, 1L5P has been studied for its potential applications in biochemistry and medicine, as well as its ability to act as a molecular switch.
Mécanisme D'action
1lambda5-phospholan-1-one is a cyclic molecule composed of four carbon atoms, three nitrogen atoms, and a single phosphorus atom. The phosphorus atom is the “active site” of this compound, and it is responsible for the molecule’s ability to act as a catalyst in organic synthesis and as a ligand in coordination chemistry. The phosphorus atom is also responsible for the molecule’s ability to act as a molecular switch, as it can form both covalent and ionic bonds with other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in biochemistry and medicine. This compound has been shown to have antimicrobial activity, and it has been used to study the effects of different compounds on bacterial growth. In addition, this compound has been studied for its potential to act as an enzyme inhibitor, and it has been used to study the effects of different compounds on enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1lambda5-phospholan-1-one in laboratory experiments is its ability to act as a catalyst in organic synthesis and as a ligand in coordination chemistry. This compound is also relatively stable, and it can be synthesized in a variety of ways. The main limitation of using this compound in laboratory experiments is its potential to act as a molecular switch, as it can form both covalent and ionic bonds with other molecules.
Orientations Futures
1lambda5-phospholan-1-one has potential applications in a variety of scientific fields, and there are many potential future directions for its use. This compound could be used to develop new catalysts for organic synthesis, or to study the effects of different compounds on bacterial growth and enzyme activity. This compound could also be used to develop new ligands for coordination chemistry, or to study the effects of different compounds on molecular switches. In addition, this compound could be used to develop new drugs or to study the effects of different compounds on the human body. Finally, this compound could be used to develop new materials, or to study the effects of different compounds on the environment.
Méthodes De Synthèse
1lambda5-phospholan-1-one can be synthesized in a variety of ways, including the use of a Grignard reaction and a Wittig reaction. In a Grignard reaction, an alkene is reacted with a Grignard reagent to form a cyclic compound. In a Wittig reaction, an aldehyde or ketone is reacted with a Wittig reagent to form an alkene. Both reactions can be used to synthesize this compound.
Applications De Recherche Scientifique
1lambda5-phospholan-1-one has been studied for its potential applications in various scientific fields, including organic synthesis, coordination chemistry, and biochemistry. This compound has been used in the synthesis of a variety of compounds, including peptides, polymers, and metal complexes. In addition, this compound has been studied for its potential applications in biochemistry and medicine, as well as its ability to act as a molecular switch.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1lambda5-phospholan-1-one can be achieved through a multistep process involving the conversion of starting materials to intermediates, followed by cyclization and oxidation reactions.", "Starting Materials": [ "2-bromoethyl methyl ether", "triethyl phosphite", "sodium hydride", "1,3-propanediol", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 2-bromoethyl methyl ether with triethyl phosphite and sodium hydride to form ethyl 2-(methoxy(methyl)phosphoryl)ethyl ether.", "Step 2: React ethyl 2-(methoxy(methyl)phosphoryl)ethyl ether with 1,3-propanediol and sulfuric acid to form 2-(methoxy(methyl)phosphoryl)ethyl 1,3-propanediol diester.", "Step 3: React 2-(methoxy(methyl)phosphoryl)ethyl 1,3-propanediol diester with sodium nitrite and sodium azide to form 2-(azido(methyl)phosphoryl)ethyl 1,3-propanediol diester.", "Step 4: Cyclize 2-(azido(methyl)phosphoryl)ethyl 1,3-propanediol diester with sodium hydroxide to form 1lambda5-phospholan-1-one.", "Step 5: Oxidize 1lambda5-phospholan-1-one with hydrogen peroxide to form 1lambda5-phospholan-1-one oxide." ] } | |
Numéro CAS |
48082-31-1 |
Formule moléculaire |
C4H9OP |
Poids moléculaire |
104.1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



